3-Amino-3-(2-fluorophenyl)propanoic acid is a compound of interest in the field of medicinal chemistry due to its potential role as a building block for pharmaceutical agents. The compound's relevance is highlighted by research into related analogs, particularly those that target the EP3 receptor, a part of the prostaglandin E2 (PGE2) receptor family. These receptors are implicated in various physiological processes, including inflammation, pain, and uterine contractions. The development of EP3 receptor antagonists has been a subject of several studies, aiming to explore their therapeutic potential and optimize their pharmacological profiles123.
In medicinal chemistry, the analogs of 3-amino-3-(2-fluorophenyl)propanoic acid have been synthesized and evaluated for their potential as EP3 receptor antagonists. These compounds have shown promise in modulating PGE2-induced uterine contractions, suggesting a potential application in managing conditions related to labor or other uterine hyperactivity disorders12. The exploration of carboxyamide side chains and the optimization of side chains to improve potencies indicate the versatility of these compounds in drug design12.
The pharmacokinetic profiles of these analogs are crucial for their development as therapeutic agents. Studies have focused on the in vitro stability of these compounds in liver microsomes and their in vivo efficacy in rats after oral administration. The rational drug design based on the structure of metabolites has led to the discovery of new series of analogs with improved biological activities3.
Although not directly related to 3-amino-3-(2-fluorophenyl)propanoic acid, the synthesis and study of 4-amino-3-fluorophenylboronic acid provide insight into the broader context of fluorinated compounds in synthetic chemistry. This compound has been used in the construction of glucose-sensing materials and has applications in Suzuki cross-coupling reactions and other synthetic processes. The interest in boronic acids, including their role in the synthesis of biologically active compounds and pharmaceutical agents, underscores the importance of fluorinated analogs in various chemical syntheses4.
This compound falls under the category of amino acids, specifically unnatural amino acids. It is often used in the synthesis of peptides and proteins to study their structure and function, as well as in drug development due to its potential effects on biological systems.
The synthesis of 3-amino-3-(2-fluorophenyl)propanoic acid can be accomplished through various methods, including:
The molecular structure of 3-amino-3-(2-fluorophenyl)propanoic acid features:
3-amino-3-(2-fluorophenyl)propanoic acid can participate in various chemical reactions, including:
The mechanism of action for 3-amino-3-(2-fluorophenyl)propanoic acid primarily revolves around its incorporation into peptides and proteins. Its fluorinated structure can enhance binding affinity to certain receptors or enzymes due to:
Studies suggest that fluorinated amino acids can influence protein folding and stability, providing insights into their role in drug design and therapeutic applications.
3-amino-3-(2-fluorophenyl)propanoic acid has diverse applications in scientific research:
The systematic IUPAC name for this β-amino acid derivative is 3-amino-3-(2-fluorophenyl)propanoic acid, which precisely defines its molecular architecture: a propanoic acid chain substituted at the β-carbon (C3) with an amino group (–NH₂) and a 2-fluorophenyl ring. The parent compound exists as enantiomers due to the chiral center at C3. The R-enantiomer is designated (R)-3-amino-3-(2-fluorophenyl)propanoic acid, while the S-enantiomer is (S)-3-amino-3-(2-fluorophenyl)propanoic acid [3] [6].
Structural representations include:
NC(CC(=O)O)C1=CC=CC=C1F N[C@H](CC(O)=O)C1=CC=CC=C1F N[C@@H](CC(O)=O)C1=CC=CC=C1F [6] RSCLTSJQAQBNCE-MRVPVSSYSA-N [6] Table 1: Key Structural Descriptors
| Representation Type | Value |
|---|---|
| Canonical SMILES | NC(CC(=O)O)C1=CC=CC=C1F |
| Stereospecific SMILES (R) | N[C@H](CC(O)=O)C1=CC=CC=C1F |
| InChI (R-enantiomer) | InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |
| InChI Key (R-enantiomer) | RSCLTSJQAQBNCE-MRVPVSSYSA-N |
This compound is documented under multiple synonyms and registry numbers across chemical databases. The R- and S-enantiomers possess distinct CAS numbers, while the racemic mixture has its own identifier:
Common synonyms include:
Protected derivatives (used in peptide synthesis):
Table 2: Key Registry Identifiers and Synonyms
| CAS Number | Designation | Synonyms |
|---|---|---|
| 151911-22-7 | (R)-enantiomer | (R)-3-Amino-3-(2-fluorophenyl)propionic acid |
| 151911-32-9 | (S)-enantiomer | (S)-3-Amino-3-(2-fluorophenyl)propionic acid |
| 117391-49-8 | Racemic/unresolved | 3-Amino-3-(2-fluorophenyl)propanoic acid |
| 284492-05-3 | Fmoc-protected derivative | 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid |
The molecular formula C₉H₁₀FNO₂ is consistent across all enantiomers and the racemic form, confirming a molecular weight of 183.18 g/mol [1] [2] [3]. This formula accounts for:
Physicochemical properties include:
Table 3: Molecular Properties and Characteristics
| Property | Value | Conditions |
|---|---|---|
| Molecular formula | C₉H₁₀FNO₂ | - |
| Molecular weight | 183.18 g/mol | - |
| Exact mass | 183.06955 g/mol | - |
| XLogP | 0.96 (LogP) | - |
| Hydrogen bond donors | 2 (NH₂, COOH) | - |
| Hydrogen bond acceptors | 4 (O=, F, O-, N) | - |
| Rotatable bonds | 4 | - |
| Topological polar surface area | 63.3 Ų | - |
| Melting point | 222–224 °C (racemate) [4] | - |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4